16,17-Dihydrorifamycin S
Description
16,17-Dihydrorifamycin S is a semi-synthetic macrocyclic lactone antibiotic derived from the rifamycin family, which is primarily produced by Amycolatopsis mediterranei strain C 5/42 . Its chemical formula is C₃₇H₄₇NO₁₂, with a molecular weight of 697.78 g/mol . Structurally, it features a hydrogenated bond at the C16-C17 position, distinguishing it from its parent compound, Rifamycin S, which retains a conjugated double bond system in this region .
Properties
CAS No. |
51874-02-3 |
|---|---|
Molecular Formula |
C37H47NO12 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
methyl (9E,19E)-15,17,29-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,26,27-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,25(29)-hexaene-13-carboxylate |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)35(45)38-27-30(41)22-15-18(3)33-26(25(22)31(42)32(27)43)34(44)37(7,50-33)49-14-13-23(47-8)19(4)24(36(46)48-9)20(5)29(40)21(6)28(16)39/h10-11,13-17,19-21,23-24,28-29,39-41H,12H2,1-9H3,(H,38,45)/b11-10+,14-13+ |
InChI Key |
QXWMZDGFJWIBKJ-IWCZYTNJSA-N |
Isomeric SMILES |
CC1C/C=C/C(C(C(C(C(C(C(C(/C=C/OC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C |
Canonical SMILES |
CC1CC=CC(C(C(C(C(C(C(C(C=COC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17-Dihydrorifamycin S is synthesized through a series of fermentation and chemical modification steps. The recombinant strain C 5/42 of Nocardia mediterranei is used to produce the initial rifamycin compounds . The fermentation process involves cultivating the strain in a suitable medium, followed by extraction and purification of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant strain is grown in bioreactors under controlled conditions to maximize yield . The fermentation broth is then subjected to extraction and purification steps to isolate the compound . Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 16,17-Dihydrorifamycin S undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or to produce derivatives with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and dehydrogenated derivatives . These derivatives often exhibit different biological activities and can be used for further research and development .
Scientific Research Applications
16,17-Dihydrorifamycin S has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a starting material for synthesizing other rifamycin derivatives . In biology, it serves as a tool for studying bacterial RNA polymerase inhibition . Additionally, it is used in industrial processes for producing rifamycin-based drugs .
Mechanism of Action
The mechanism of action of 16,17-Dihydrorifamycin S involves the inhibition of bacterial RNA synthesis . This is achieved through strong binding to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process . The compound targets the beta subunit of the RNA polymerase, leading to the cessation of bacterial growth and replication .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Rifamycin Derivatives
Key Observations :
- Dihydrogenation in this compound increases saturation, reducing molecular rigidity compared to Rifamycin S.
- Rifampicin ’s piperazine modification enhances solubility and oral bioavailability, making it clinically viable for tuberculosis treatment.
- The hydroxylated variant (16,17-Dihydro-17-Hydroxyrifamycin S) introduces polarity, which may affect membrane permeability .
Pharmacological Activity and Mechanism
Rifamycins inhibit bacterial DNA-dependent RNA polymerase, preventing transcription. However, structural differences significantly alter their efficacy:
Table 2: Antimicrobial Activity and Selectivity
Mechanistic Insights :
- The dihydrogenation in this compound disrupts the planar ansa chain, reducing its ability to intercalate into bacterial RNA polymerase .
- Rifampicin’s piperazine group improves solubility, enabling systemic use, whereas this compound’s hydrophobicity limits it to topical applications .
Physicochemical Properties and Solubility
Table 3: Solubility and Stability Profiles
| Compound | Water Solubility | LogP | Stability in Serum |
|---|---|---|---|
| Rifamycin S | Low | 4.2 | Moderate |
| This compound | Very Low | 4.8 | High |
| Rifampicin | Moderate | 2.5 | Low (induces hepatic enzymes) |
Implications :
- This compound’s low water solubility correlates with poor oral bioavailability, necessitating formulation adjustments for clinical use.
- Rifampicin’s lower LogP (2.5) reflects improved hydrophilicity, aligning with its systemic efficacy .
Q & A
Basic: What synthetic strategies are effective for producing 16,17-Dihydroheronamide C?
Answer:
A modular synthetic strategy is recommended, leveraging stereoselective reactions and chiral catalysts. Key steps include:
- Kobayashi transfer aminoallylation of 5-heptynal (13) using a (1S)-camphorquinone derivative to achieve homoallylamine (66% yield, 95% ee) .
- Teoc protection of the amine intermediate, followed by iterative chain elongation and macrolactonization to form the 20-membered macrocycle .
- Hydrogenation of the C16-C17 double bond in heronamide C (1) to yield 16,17-dihydroheronamide C (8), preserving stereochemical integrity .
This approach ensures scalability and reproducibility for mechanistic studies.
Basic: Which structural features of 16,17-Dihydroheronamide C are critical for its antifungal activity?
Answer:
The compound’s activity depends on:
- Macrocyclic conformation : The 20-membered ring with a hydroxyl group at C23 is essential for growth inhibition in fission yeast (MIC 5.9 µM for wild-type strains) .
- Stereochemistry : C8, C9, and C19 stereocenters dictate selectivity. Mutant yeast strains lacking ergosterol biosynthesis genes (e.g., erg2Δ, erg31Δerg32Δ) show reduced sensitivity (up to 46 µM tolerance) .
- Lipid interaction : Saturated hydrocarbon chains in lipid bilayers enhance binding, as shown in irreversible association assays with liposomes .
Advanced: How can researchers design experiments to resolve contradictions in activity data caused by stereochemical variations?
Answer:
- Chiral recognition assays : Compare enantiomers like ent-heronamide C (ent-1) with the natural compound. For example, ent-1 exhibits 10-fold lower activity against wild-type yeast (IC50 0.26 µM vs. 0.026 µM for heronamide C (1)), confirming stereospecific interactions .
- Mutant strain profiling : Test activity on ergosterol-deficient yeast mutants (erg2Δ, erg31Δerg32Δ) to isolate lipid-mediated vs. protein-targeted effects .
- Conformational analysis : Use molecular dynamics (MD) simulations and Raman imaging to compare macrocyclic conformers of dihydro derivatives with native heronamide C .
Advanced: What experimental frameworks are recommended for studying the mode of action of 16,17-Dihydroheronamide C?
Answer:
- Probe-based studies : Synthesize 16,17-dihydroheronamide C (8) as a negative control (lacking the C16-C17 double bond) and ent-heronamide C (ent-1) as a chiral probe. These tools help distinguish membrane-disruptive vs. target-specific mechanisms .
- Live-cell Raman imaging : Track lipid bilayer perturbations in real time using deuterated lipid analogs. This method confirms membrane interaction without requiring fluorescent tags .
- Comparative lipidomics : Analyze lipid composition changes in treated vs. untreated yeast cells via LC-MS to identify disrupted pathways (e.g., ergosterol biosynthesis) .
Advanced: How does the C16-C17 double bond influence the biological activity of heronamide derivatives?
Answer:
- Activity loss in dihydro analogs : 16,17-Dihydroheronamide C (8) shows reduced antifungal potency (e.g., MIC increases from 5.9 µM to >46 µM in erg2Δ mutants), indicating the double bond enhances membrane insertion .
- Conformational rigidity : MD simulations reveal that the double bond stabilizes a bent macrocyclic conformation, optimizing lipid bilayer penetration. Dihydro analogs adopt less membrane-active conformations .
- Selectivity modulation : The double bond’s absence reduces selectivity for ergosterol-rich membranes, as seen in mutant yeast resistance profiles .
Advanced: What methodologies address discrepancies in structure-activity relationship (SAR) data for heronamide analogs?
Answer:
- Sidechain truncation assays : Test analogs like BE-14106 (GT-32A) with shortened sidechains to evaluate lipid tail length requirements. BE-14106 exhibits 50% lower activity, confirming the need for extended hydrophobic regions .
- Cross-species profiling : Compare activity in fission yeast (Schizosaccharomyces pombe) vs. mammalian cells. Heronamide C (1) shows species-specific effects (e.g., reverse morphology in mammalian cells), highlighting conserved vs. divergent targets .
- Thermodynamic binding studies : Use isothermal titration calorimetry (ITC) to quantify lipid-binding affinities of analogs, resolving SAR contradictions arising from assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
